molecular formula C9H19NO2 B2715179 Tert-butyl 2-[(propan-2-yl)amino]acetate CAS No. 127983-07-7

Tert-butyl 2-[(propan-2-yl)amino]acetate

Cat. No.: B2715179
CAS No.: 127983-07-7
M. Wt: 173.256
InChI Key: NGSAOBOSMSHVEN-UHFFFAOYSA-N
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Description

Tert-butyl esters are a type of organic compound widely used in chemical synthesis . They are typically derived from tert-butanol and are known for their good yields and tolerance of a variety of amino acid side chains and substituents .


Synthesis Analysis

Tert-butyl esters can be synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method is considered safe and efficient .


Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo a variety of chemical reactions, including reactions with SOCl2 to produce acid chlorides .

Scientific Research Applications

Synthesis and Polymer Applications

Tert-butyl 2-[(propan-2-yl)amino]acetate and its derivatives are utilized in the synthesis of novel polymers. For instance, amino acid-derived acetylene monomers have been synthesized and polymerized to study their properties, including polymer conformation and specific rotations. These polymers are significant for developing materials with tailored optical properties and potential applications in biocompatible materials (Gao, Sanda, & Masuda, 2003).

Atmospheric Chemistry

In atmospheric chemistry, the reaction of tert-butylamine (a related compound) with OH radicals has been explored. This research provides insights into the atmospheric degradation pathways of tert-butylamine, producing various reaction products and contributing to particle formation in the atmosphere. Understanding these reactions is crucial for assessing the environmental impact of organic amines (Tan et al., 2018).

Synthetic Methodology

An improved synthesis method for tert-butanesulfinamide, relevant to this compound, has been developed to overcome scalability issues, highlighting the importance of this chemical in large-scale synthetic applications. This method uses a catalytic asymmetric oxidation, demonstrating the chemical's role in facilitating efficient and scalable synthetic routes (Weix & Ellman, 2003).

Drug Synthesis

While avoiding specific drug use and dosage details, it's worth noting that this compound derivatives are key intermediates in synthesizing pharmaceutical compounds. For example, an efficient synthesis of a key chiral chain precursor of atorvastatin demonstrates the compound's role in pharmaceutical manufacturing processes (Vempala et al., 2022).

Properties

IUPAC Name

tert-butyl 2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)10-6-8(11)12-9(3,4)5/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSAOBOSMSHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127983-07-7
Record name tert-butyl 2-[(propan-2-yl)amino]acetate
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